
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid, also known as DMOG, is a chemical compound that is commonly used in scientific research. It has gained popularity in recent years due to its ability to mimic the effects of hypoxia, a condition in which the body is deprived of oxygen.
Mécanisme D'action
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid works by inhibiting the activity of prolyl hydroxylase enzymes, which are involved in the regulation of the hypoxia-inducible factor (HIF) pathway. This pathway plays a crucial role in the cellular response to hypoxia, and 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid mimics hypoxia by stabilizing HIF-1α, which leads to the activation of downstream target genes.
Biochemical and Physiological Effects:
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to promote angiogenesis, increase glucose uptake and metabolism, and induce cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid in lab experiments is its ability to mimic the effects of hypoxia without the need for specialized equipment or facilities. It is also relatively easy to use and can be administered to cells or organisms in a variety of ways. However, one limitation is that it may not fully replicate the effects of hypoxia, as it only targets one aspect of the hypoxia response pathway.
Orientations Futures
There are many potential future directions for research involving 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and ischemic diseases. Another area of interest is its potential as a tool for tissue engineering and regenerative medicine. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid and its potential limitations as a hypoxia-mimicking agent.
Conclusion:
In conclusion, 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is a chemical compound that has gained popularity in scientific research due to its ability to mimic the effects of hypoxia. It is synthesized through a multi-step process and is commonly used to study the effects of hypoxia on various biological processes. 4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid works by inhibiting prolyl hydroxylase enzymes and stabilizing HIF-1α, leading to the activation of downstream target genes. It has a wide range of biochemical and physiological effects and has potential future applications in various areas of research.
Méthodes De Synthèse
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid can be synthesized through a multi-step process involving the reaction of 2,3-dimethylaniline with 2-chloro-N-(2-methoxyethyl)acetamide, followed by a series of reactions with various reagents. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid is commonly used in scientific research to mimic the effects of hypoxia, which is a condition that occurs when the body is deprived of oxygen. It is used as a tool to study the effects of hypoxia on various biological processes, including angiogenesis, metabolism, and cell proliferation.
Propriétés
IUPAC Name |
4-(2,3-dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-10-5-4-6-12(11(10)2)17-14(18)9-13(15(19)20)16-7-8-21-3/h4-6,13,16H,7-9H2,1-3H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVYSGNMYPOZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethylanilino)-2-(2-methoxyethylamino)-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

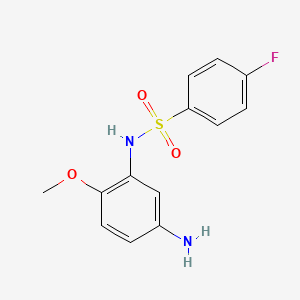
![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)
![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)
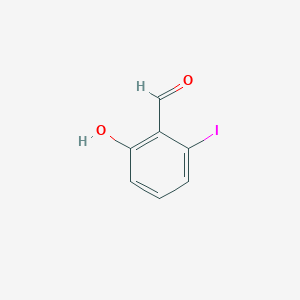
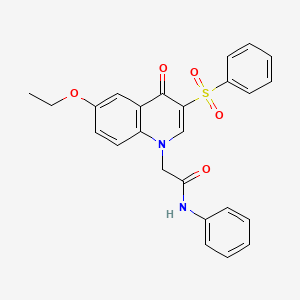
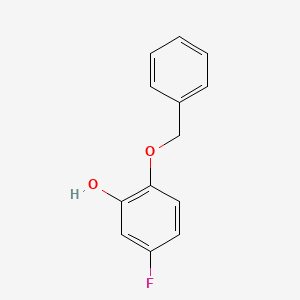
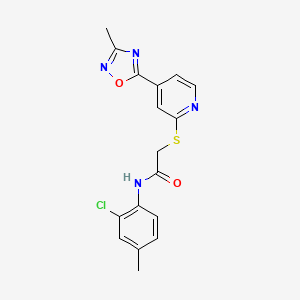
![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)
![2-[3-(hydroxymethyl)-4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-isopropylacetamide](/img/structure/B2952119.png)
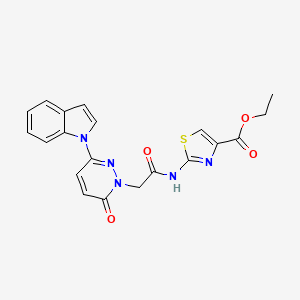


![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
